![molecular formula C16H11FN4OS B6566959 2-[(2-fluorophenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one CAS No. 1021260-33-2](/img/structure/B6566959.png)
2-[(2-fluorophenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
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Overview
Description
The compound “2-[(2-fluorophenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one” is a derivative of 1,3,4-thiadiazole . Many pharmaceutically important compounds possess 1,3,4-thiadiazoles as their heterocyclic moiety . They have shown many activities like anti-inflammatory, anticonvulsant, antimicrobial, anticancer, and antihypertensive .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives involves a one-pot three-component fusion reaction between chosen substrates of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes, and active methylene compounds in ethanol solvent . This reaction gives an excellent yield of products (90–97%) in a swift reaction (25–30 min) .Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazole derivatives is characterized by strong aromaticity of the ring system, which leads to great in vivo stability . When different functional groups are attached to the nucleus, it may interact with biological receptors and produce an outstanding property .Chemical Reactions Analysis
The chemical reactions involving 1,3,4-thiadiazole derivatives are generally associated with the heterocyclic moiety . The reactions are influenced by the strong aromaticity of the ring system and the functional groups attached to the nucleus .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,4-thiadiazole derivatives are influenced by the heterocyclic moiety and the functional groups attached to the nucleus . They exhibit a number of extremely interesting spectroscopic properties, including the dual fluorescence effect .Scientific Research Applications
Green Synthesis
This compound can be synthesized using a green synthesis method, which involves a one-pot three-component fusion reaction . This method is advantageous due to its rapid synthesis, mild reaction conditions, green solvent, easy work-up, eco-friendliness, reusability of catalyst, and no need for column chromatography .
Anti-Inflammatory Applications
1,3,4-thiadiazoles, which this compound is a derivative of, have shown anti-inflammatory activity . This suggests that this compound could potentially be used in the development of new anti-inflammatory drugs.
Anticonvulsant Applications
1,3,4-thiadiazoles have also demonstrated anticonvulsant activity . This indicates that this compound could be explored for use in anticonvulsant medications.
Antimicrobial Applications
This compound, as a 1,3,4-thiadiazole derivative, could potentially have antimicrobial properties . This could make it useful in the development of new antimicrobial agents.
Anticancer Applications
1,3,4-thiadiazoles have shown anticancer activity . This suggests that this compound could potentially be used in cancer treatment research.
Antihypertensive Applications
1,3,4-thiadiazoles have demonstrated antihypertensive activity . This indicates that this compound could be explored for use in antihypertensive medications.
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for the research on 1,3,4-thiadiazole derivatives could involve exploring their potential in various fields of pharmaceuticals . Given their wide range of biological activities and interesting spectroscopic properties, these compounds hold promise for the development of new therapeutic agents .
properties
IUPAC Name |
2-(2-fluoroanilino)-7-methyl-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN4OS/c1-9-6-7-12-10(8-9)14(22)21-16(19-12)23-15(20-21)18-13-5-3-2-4-11(13)17/h2-8H,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYBHDIRULVIGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3N(C2=O)N=C(S3)NC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-fluorophenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
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